N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C23H25N3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O3S/c1-2-17-6-3-9-20(16-17)25-23(27)19-11-14-26(15-12-19)30(28,29)21-10-4-7-18-8-5-13-24-22(18)21/h3-10,13,16,19H,2,11-12,14-15H2,1H3,(H,25,27) |
InChI Key |
XJFKTSGKWIQBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a quinoline sulfonamide moiety and an ethylphenyl group. This structural configuration is essential for its biological activity, particularly in targeting specific enzymes and receptors.
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various pathogens, including Plasmodium species, which are responsible for malaria. The mechanism often involves inhibition of dihydropteroate synthase, a key enzyme in folate synthesis .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The quinoline moiety is associated with various anticancer mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation .
- Anti-parasitic Activity : Research indicates that related compounds demonstrate significant anti-parasitic effects against Trypanosoma and Leishmania species. The sulfonamide component enhances the bioactivity against these parasites through unique binding interactions with their metabolic enzymes .
Biological Activity Data Table
Case Study 1: Antimalarial Activity
A study conducted on a series of quinoline-based sulfonamides demonstrated that compounds structurally similar to this compound exhibited promising antimalarial activity. The synthesized derivatives were evaluated for their potency against Plasmodium falciparum, revealing an IC50 value indicative of their potential as antimalarial agents .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines have shown that the compound can induce apoptosis through the activation of caspase pathways. This was corroborated by flow cytometry analysis, which indicated increased levels of apoptotic markers upon treatment with the compound .
Research Findings
Recent research highlights the significance of structural modifications in enhancing the biological activity of sulfonamide-containing compounds. For instance, the introduction of various substituents on the piperidine ring has been linked to improved binding affinities for target enzymes, leading to increased efficacy against specific diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Scaffold
Piperidine-4-carboxamide derivatives are widely studied for diverse therapeutic applications. Key structural analogues include:
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide: This compound features a 4-fluorobenzyl group on the amide nitrogen and a naphthalenyl-substituted ethyl group on the piperidine ring. The naphthalene group, a fused aromatic system, may enhance hydrophobic interactions with viral targets compared to the quinoline group in the target compound .
- However, the absence of reported biological data limits direct functional comparisons .
Functional Analogues with Divergent Scaffolds
- Cerestat (CNS 1102) :
A guanidine derivative (N-(3-ethylphenyl)-N-methyl-N′-1-naphthalenyl-guanidine), Cerestat is an NMDA receptor antagonist (IC50 = 36 nM) with neuroprotective effects in ischemic stroke models. While structurally distinct from the target compound, it shares a 3-ethylphenyl group, highlighting how this substituent may contribute to CNS bioavailability. Cerestat’s solubility in water (100 mM) and DMSO (50 mM) suggests that the target compound’s sulfonyl and carboxamide groups could similarly enhance solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Influences on Activity: The substitution pattern on the piperidine carboxamide scaffold significantly impacts biological activity. For example, fluorinated aromatic groups (e.g., 4-fluorobenzyl in ) may enhance target binding in viral proteins, while bulkier groups like naphthalene or quinoline could improve selectivity through steric or electronic effects .
- Therapeutic Potential: The target compound’s quinoline group may confer advantages in solubility and target engagement over purely hydrophobic substituents.
Comparative Pharmacokinetics : Cerestat’s solubility profile suggests that sulfonamide and carboxamide functionalities (as seen in the target compound) could balance lipophilicity and aqueous solubility, critical for blood-brain barrier penetration or systemic distribution .
Preparation Methods
Stepwise Synthesis and Methodologies
Synthesis of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid
Intermediate preparation is critical for constructing the sulfonamide core. The general procedure involves sulfonylation of piperidine-4-carboxylic acid with quinoline-8-sulfonyl chloride under basic conditions.
- Reagents : Piperidine-4-carboxylic acid (1 equiv), quinoline-8-sulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : Stirred at 0°C → room temperature for 12–24 hours.
- Workup : Acidification with HCl, extraction with DCM, and purification via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 2.63 (t, $$ J=6.0 \, \text{Hz} $$), 4.42 (t, $$ J=6.0 \, \text{Hz} $$) |
Amide Bond Formation with 3-Ethylaniline
The carboxylic acid intermediate is converted to the carboxamide via activation followed by coupling with 3-ethylaniline. Two methods are prevalent:
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
Procedure :
- Reagents : 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (1 equiv), 3-ethylaniline (1.5 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).
- Base : $$ N,N $$-Diisopropylethylamine (DIPEA, 2 equiv).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : Stirred at room temperature for 12–18 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography (DCM/methanol).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | >98% |
| Characterization | HRMS: $$ m/z $$ 423.54 [M+H]$$^+$$ |
Method B: Thionyl Chloride Activation
Procedure :
- Reagents : 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (1 equiv), thionyl chloride (3 equiv).
- Solvent : Toluene or DCM.
- Conditions : Reflux for 2–4 hours to form acyl chloride, followed by addition of 3-ethylaniline (1.5 equiv) and DIPEA (2 equiv).
- Workup : Extraction with ethyl acetate, washed with NaHCO$$_3$$, and recrystallization (ethanol).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Purity (HPLC) | >97% |
Comparative Analysis of Methods
The choice of method depends on scalability, yield, and purity requirements:
| Method | Advantages | Limitations |
|---|---|---|
| EDC/HOBt Coupling | Mild conditions, high purity | Costly reagents |
| Thionyl Chloride | Cost-effective, scalable | Harsh conditions, lower yield |
Optimization Strategies
Solvent Selection
Catalytic Additives
Quality Control and Characterization
Critical analytical data for the final compound:
Q & A
Q. What are the recommended synthetic routes for N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving sulfonylation of the piperidine core followed by carboxamide coupling. Key steps include:
- Sulfonylation : Reacting quinoline-8-sulfonyl chloride with a piperidine intermediate (e.g., 1-protected piperidine-4-carboxylic acid) in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine or K₂CO₃) at 0–25°C for 4–12 hours .
- Amide Coupling : Use coupling agents like HATU or EDC/HOBt with N-(3-ethylphenyl)amine in DCM or THF. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) improves yield .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), monitor reaction progress via TLC or LC-MS, and optimize temperature to minimize side products (e.g., over-sulfonylation) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : Confirm proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Crystallinity : XRPD analysis identifies polymorphic forms, while TGA/DSC confirms thermal stability (decomposition >200°C) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Receptor Binding Assays : Screen for NMDA receptor antagonism (IC₅₀ determination via radioligand displacement, e.g., [³H]MK-801 binding in rat cortical membranes) .
- Cellular Toxicity : Use MTT assays in HEK293 or SH-SY5Y cells to assess IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the quinoline sulfonamide (e.g., substituents at C2/C3) and piperidine carboxamide (e.g., alkyl/aryl groups on the 3-ethylphenyl moiety) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with NMDA receptor GluN1 subunits. Prioritize analogs with lower binding energy (<-8 kcal/mol) .
- In Vivo Validation : Test top candidates in transient middle cerebral artery occlusion (tMCAO) models to correlate in vitro potency with neuroprotection (e.g., infarct volume reduction) .
Q. How should contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, NMDA receptor IC₅₀ may vary between rat and human isoforms .
- Meta-Analysis : Pool data from independent studies (≥3 replicates) using ANOVA or mixed-effects models to identify outliers .
- Mechanistic Follow-Up : Conduct patch-clamp electrophysiology to confirm functional antagonism and rule off-target effects (e.g., sigma receptor cross-reactivity) .
Q. What strategies enhance the compound’s bioavailability for in vivo applications?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or phosphate salts to improve aqueous solubility (e.g., >50 mM in PBS) .
- Prodrug Design : Introduce ester or amide prodrug moieties at the carboxamide group, with enzymatic cleavage studies in liver microsomes .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration (BBB score) via LC-MS/MS in rodent models after IV/PO administration .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer :
- Variable Control : Replicate reactions under identical conditions (solvent purity, inert atmosphere, stirring rate).
- Intermediate Characterization : Isolate and characterize unstable intermediates (e.g., sulfonylated piperidine) via IR or GC-MS to identify degradation pathways .
- Scale-Up Effects : Test yields at 0.1 mmol vs. 10 mmol scales; optimize catalyst loading (e.g., Pd/C for deprotection steps) to mitigate mass-transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
